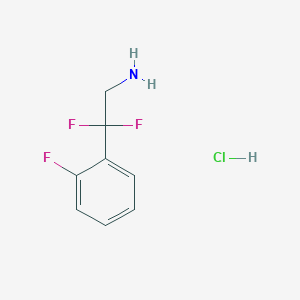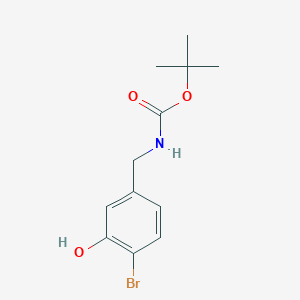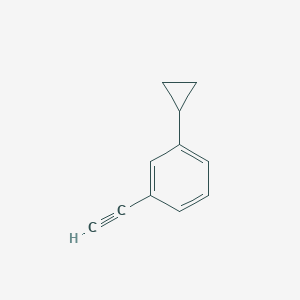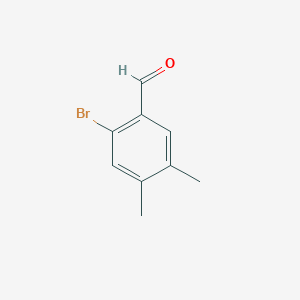![molecular formula C7H7ClF2N2O B13519429 [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine: is an organic compound with the molecular formula C7H7ClF2N2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro group at the 3-position and a difluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine typically involves the reaction of [3-Chloro-4-(difluoromethoxy)phenyl]methanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluorophenylhydrazine: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
4-Chloro-3-(difluoromethoxy)phenyl]hydrazine: Similar structure but with the positions of the chloro and difluoromethoxy groups swapped.
Uniqueness: The presence of both the chloro and difluoromethoxy groups in [3-Chloro-4-(difluoromethoxy)phenyl]hydrazine imparts unique chemical properties, such as increased reactivity and lipophilicity, which can enhance its biological activity and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7ClF2N2O |
|---|---|
Poids moléculaire |
208.59 g/mol |
Nom IUPAC |
[3-chloro-4-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-3-4(12-11)1-2-6(5)13-7(9)10/h1-3,7,12H,11H2 |
Clé InChI |
LEJZJFHVCRWCFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



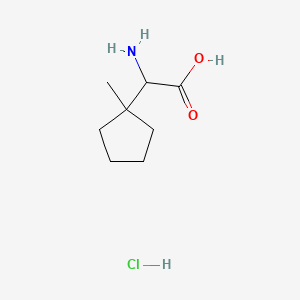
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
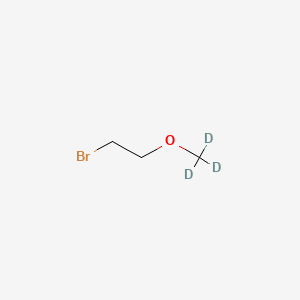

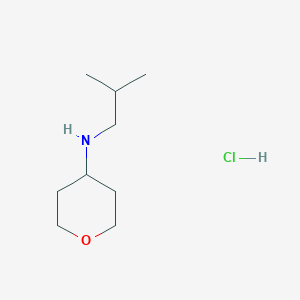
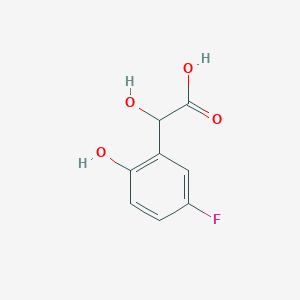
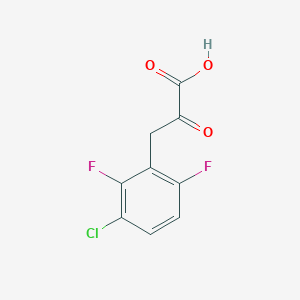
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
